![molecular formula C20H19NO3 B2404284 Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 319905-70-9](/img/structure/B2404284.png)
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate, also known as MMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MMPP is a pyrrole derivative that has been synthesized using various methods and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of inflammatory markers, including COX-2 and iNOS. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is also soluble in various solvents, making it easy to administer to animals. However, Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has some limitations for lab experiments, including its poor water solubility and limited bioavailability.
Future Directions
There are several future directions for Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate research. One area of research is to investigate the potential therapeutic effects of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate in other disease models, such as neurodegenerative diseases and cardiovascular diseases. Another area of research is to optimize the synthesis method of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate to improve its bioavailability and water solubility. Furthermore, the mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate is a chemical compound that has shown potential therapeutic properties in various preclinical studies. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been synthesized using various methods and has demonstrated anti-inflammatory, anti-cancer, and anti-diabetic effects. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has some limitations for lab experiments, including its poor water solubility and limited bioavailability. There are several future directions for Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate research, including investigating its potential therapeutic effects in other disease models and optimizing its synthesis method.
Synthesis Methods
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been synthesized using various methods, including the Hantzsch reaction, Suzuki coupling, and the Ugi reaction. The Hantzsch reaction is the most commonly used method, which involves the condensation of ethyl acetoacetate, p-anisidine, and benzaldehyde in the presence of ammonium acetate and acetic acid. The product obtained is then purified using column chromatography to obtain pure Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has shown potential therapeutic properties in various preclinical studies, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory markers in various animal models of inflammation. Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has also demonstrated anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Furthermore, Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-24-20(22)18-17(14-7-5-4-6-8-14)13-21-19(18)15-9-11-16(23-2)12-10-15/h4-13,21H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUNERZGHOBWQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenyl)-4-phenyl-1H-pyrrole-3-carboxylate |
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